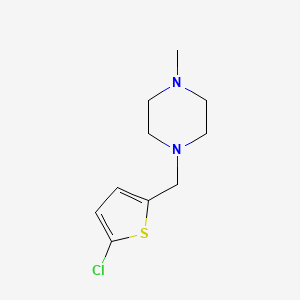

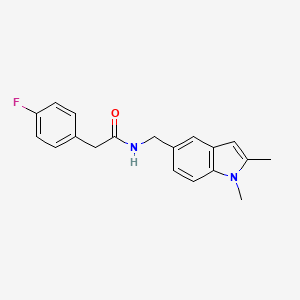

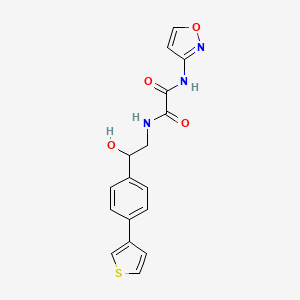

![molecular formula C14H16N4O3S B3001384 Ethyl 4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazine-1-carboxylate CAS No. 1203085-97-5](/img/structure/B3001384.png)

Ethyl 4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound Ethyl 4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazine-1-carboxylate is a chemical entity that has not been directly described in the provided papers. However, similar compounds with related structures have been synthesized and studied, which can provide insights into the potential characteristics of the compound . For instance, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate has been synthesized through cyclization processes, indicating that similar methods could potentially be applied to the synthesis of Ethyl 4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazine-1-carboxylate .

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and the use of various reagents and catalysts. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate is achieved by cyclization of thioamide with 2-chloroacetoacetate . Similarly, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives involves a four-component cyclo condensation . These methods suggest that the synthesis of Ethyl 4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazine-1-carboxylate might also involve complex reactions and the use of specific catalysts.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid has been determined, showing that the piperazine ring adopts a chair conformation . Additionally, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate has been optimized using density functional theory (DFT), which could be a useful approach for analyzing the molecular structure of Ethyl 4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazine-1-carboxylate .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are indicative of the potential reactivity of Ethyl 4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazine-1-carboxylate. For example, the reaction of 5-cyanophthalide with ammonium sulfide to prepare 5-thioamide benzene suggests that similar nucleophilic substitution reactions may be relevant . Additionally, the use of ethyl bromopyruvate in the synthesis of related compounds indicates that esterification reactions could be involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using spectroscopic and crystallographic methods. The IR, 1H NMR, and MS spectra have been used to establish the structures of synthesized compounds . The crystallographic behavior of these compounds, as well as their vibrational assignments and chemical shifts, have been analyzed both experimentally and theoretically . These studies provide a foundation for understanding the potential properties of Ethyl 4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazine-1-carboxylate, which may exhibit similar spectroscopic and structural characteristics.

Wirkmechanismus

Target of Action

The primary target of Ethyl 4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazine-1-carboxylate is primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .

Mode of Action

This compound interacts with its targets through a process known as fluorescence quenching . The compound is introduced into a 2D framework, forming fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . These nanosheets exhibit high stability, high porosity, and high fluorescence performance, making them an ideal platform for sensing electron-rich PAA molecules .

Biochemical Pathways

The biochemical pathways affected by this compound involve the detection and quantification of PAAs . The F-CTF-3 nanosheet shows high sensitivity and selectivity for PAA detection . The unique PAA detection performance of F-CTF-3 can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between F-CTF-3 and PAAs .

Pharmacokinetics

The high stability and porosity of the f-ctf-3 nanosheets suggest that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the highly sensitive and selective detection of PAAs . F-CTF-3 exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively, surpassing all the reported fluorescent sensors .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the fluorescence performance of the F-CTF-3 nanosheets may be affected by the presence of other electron-rich molecules . .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-2-21-14(20)18-7-5-17(6-8-18)13(19)10-3-4-11-12(9-10)16-22-15-11/h3-4,9H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOOJEZQGDHAHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

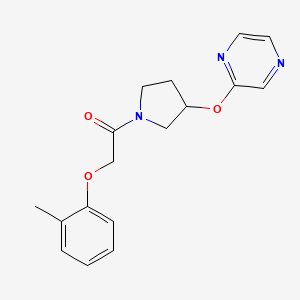

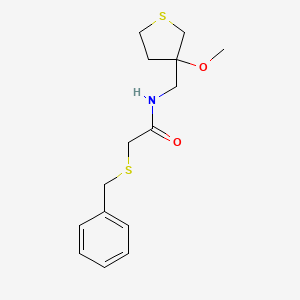

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B3001307.png)

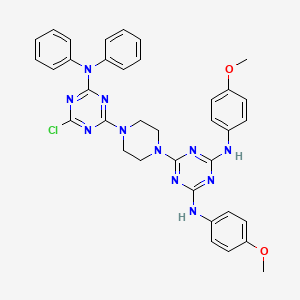

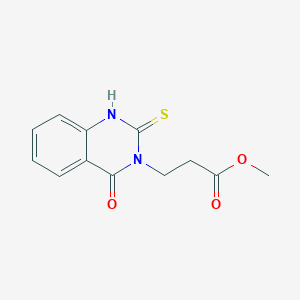

![Ethyl 4-[[4-[4-[(4-ethoxycarbonylphenyl)carbamoylamino]-3-methoxyphenyl]-2-methoxyphenyl]carbamoylamino]benzoate](/img/structure/B3001313.png)

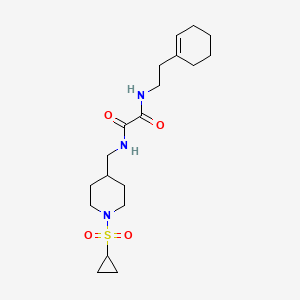

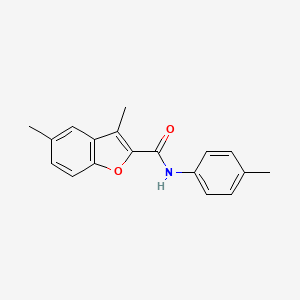

![3-(4-Fluorophenyl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B3001316.png)

![8-(3-(4-benzylpiperidin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001321.png)